3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole
Description
3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole is a heterocyclic compound that features a unique structure combining a piperidine ring with an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
CAS No. |
603068-02-6 |
|---|---|
Molecular Formula |
C12H19N3O |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
3-(1-ethylpiperidin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C12H19N3O/c1-2-15-8-4-3-5-10(15)11-9-6-7-13-12(9)16-14-11/h10,13H,2-8H2,1H3 |
InChI Key |
QXVCYLUUINHAMM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1C2=NOC3=C2CCN3 |
Origin of Product |
United States |
Preparation Methods
Common Reagents
The synthesis frequently employs reagents such as lithium aluminum hydride for reductions and various electrophiles for substitutions.
Detailed Preparation Methods
Method A: Cyclization and Substitution Approach
Starting Materials : The synthesis begins with readily available pyrrole derivatives.
Cyclization Reaction : The pyrrole is subjected to cyclization conditions (e.g., heating with an appropriate acid catalyst) to form the pyrrolo[3,2-d]oxazole core.
Piperidine Introduction : The resulting intermediate undergoes nucleophilic substitution with 1-ethylpiperidine in the presence of a base (e.g., sodium hydride) to yield the final product.
Purification : The crude product is purified using column chromatography.
Method B: One-Pot Synthesis
This method streamlines the synthesis by combining multiple steps into one reaction vessel.
Reagents : A combination of pyrrole derivatives and piperidine is reacted in a solvent like DMF under reflux conditions.
Reactions : The reaction may involve simultaneous cyclization and substitution processes facilitated by specific catalysts or bases.
Yield and Purification : Following completion, the mixture is cooled, and the product is isolated via extraction and purification techniques.
Research Findings
Recent studies have highlighted various aspects of synthesizing 3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d]oxazole:
Biological Activity : Research indicates that this compound exhibits significant antimicrobial properties and may modulate inflammatory pathways through specific enzyme interactions.
Yield Efficiency : Depending on the method employed, yields can vary significantly; for instance, one-pot methods have shown higher efficiency in terms of time and resource utilization compared to traditional multi-step syntheses.
Comparative Analysis of Synthesis Methods
| Method | Steps Involved | Yield (%) | Advantages |
|---|---|---|---|
| Cyclization & Substitution | Multi-step involving cyclization followed by substitution | Variable | High purity; established protocols |
| One-Pot Synthesis | Combined steps in a single reaction vessel | Higher | Time-efficient; fewer reagents |
Chemical Reactions Analysis
Types of Reactions
3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole can undergo various chemical reactions, including:
Oxidation: The oxazoline ring can be oxidized to the corresponding oxazole using reagents like manganese dioxide.
Reduction: Reduction reactions can modify the oxazole ring, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include various oxazole derivatives, which can have different biological activities and properties .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting its potential as a lead compound for the development of new antimicrobial agents. The mechanism is believed to involve the inhibition of specific enzymes or disruption of cellular processes in pathogens .
Anti-inflammatory Properties
The compound has also been investigated for its ability to modulate inflammatory pathways. It is thought to interact with inflammatory mediators and enzymes, potentially leading to reduced inflammation in various models of disease. This property positions it as a candidate for treating conditions characterized by chronic inflammation .
Anticancer Potential
In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines. The mechanism of action appears to involve cell cycle arrest and apoptosis induction through mitochondrial pathways. Notably, compounds similar to 3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole have demonstrated GI50 values in the nanomolar range against human cancer cell lines .
Synthetic Methodologies
The synthesis of 3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole typically involves several key steps:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Construction of the Pyrrolo Framework : This step may involve cycloaddition reactions or other methods that allow for the formation of the pyrrole structure fused with oxazole.
- Functionalization : Post-synthesis modifications can enhance biological activity or alter pharmacokinetic properties.
Case Study 1: Antimicrobial Evaluation
A study conducted on various derivatives of 3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole revealed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings indicated that structural modifications could significantly enhance efficacy against resistant strains .
Case Study 2: Anti-inflammatory Research
In an experimental model of inflammation, compounds based on this structure were shown to reduce cytokine levels significantly. The study concluded that these compounds could serve as effective anti-inflammatory agents due to their ability to inhibit key signaling pathways involved in inflammation .
Mechanism of Action
The mechanism of action of 3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler structure with similar biological activities.
Isoxazole: Another heterocyclic compound with one nitrogen and one oxygen atom in a five-membered ring.
Thiazole: Contains sulfur instead of oxygen, with different chemical properties and applications.
Uniqueness
3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole is unique due to its combination of a piperidine ring with an oxazole ring, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and other scientific research applications .
Biological Activity
3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is part of the pyrrolo[3,2-d]oxazole family, which is known for its diverse pharmacological properties.
Molecular Characteristics:
- CAS Number: 603067-97-6
- Molecular Formula: C12H19N3O
- Molecular Weight: 221.30 g/mol
- IUPAC Name: 3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole
| Property | Value |
|---|---|
| CAS No. | 603067-97-6 |
| Molecular Formula | C12H19N3O |
| Molecular Weight | 221.30 g/mol |
| IUPAC Name | 3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole |
The biological activity of this compound is primarily attributed to its interaction with the glycine transporter 1 (GlyT1). By inhibiting GlyT1, it modulates glycine levels in the brain, which can potentially alleviate symptoms associated with schizophrenia and other neuropsychiatric disorders. This mechanism highlights the compound's role as a selective GlyT1 inhibitor.
Biological Activity
Research has indicated that 3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole exhibits various biological activities:
1. Antipsychotic Potential
- Studies suggest that compounds targeting GlyT1 can serve as novel antipsychotic agents. The inhibition of glycine reuptake may enhance NMDA receptor function, which is often impaired in schizophrenia.
2. Antimicrobial and Antiviral Properties
3. Anti-inflammatory Effects
- The compound's ability to modulate inflammatory pathways has been explored in vitro. It may influence cytokine production and immune cell activity, contributing to its therapeutic potential in inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds within the pyrrolo[3,2-d]oxazole family:
Case Study 1: GlyT1 Inhibition
- A study demonstrated that derivatives of pyrrolo[3,2-d]oxazole showed significant inhibition of GlyT1 in cellular assays. The structure of 3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole suggests it could exhibit comparable or enhanced inhibition.
Case Study 2: Antimicrobial Activity
- Research on related isoxazole derivatives revealed potent antimicrobial activity against various bacterial strains. Although direct studies on this specific compound are lacking, the structural attributes may confer similar properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
